5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid is a complex organic compound with the molecular formula C11H10BrN3O4 and a molecular weight of 328.1188 g/mol . This compound is characterized by the presence of a bromine atom, a phenylamino group, and a hexahydropyrimidine ring, making it a unique and versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2,6-dioxo-5-(phenylamino)hexahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these
Eigenschaften
CAS-Nummer |
6971-61-5 |
---|---|
Molekularformel |
C11H10BrN3O4 |
Molekulargewicht |
328.12 g/mol |
IUPAC-Name |
5-anilino-5-bromo-2,6-dioxo-1,3-diazinane-4-carboxylic acid |
InChI |
InChI=1S/C11H10BrN3O4/c12-11(15-6-4-2-1-3-5-6)7(8(16)17)13-10(19)14-9(11)18/h1-5,7,15H,(H,16,17)(H2,13,14,18,19) |
InChI-Schlüssel |
MFGLWWZHNYVWRT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC2(C(NC(=O)NC2=O)C(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.